Tim-3-IN-2

Tim-3 Binding Affinity Small Molecule Inhibitor

Tim-3-IN-2 (Compound A-41) is a submicromolar Tim-3 inhibitor (KD 0.61 μM) that uniquely blocks all three key ligands—PtdSer, CEACAM1, and Gal-9—a profile not shared by inhibitors such as ML-T7. With ~12-fold stronger affinity than ML-T7, Tim-3-IN-2 ensures robust target engagement at 5 μM in PBMC/Kasumi-1 coculture models, reliably reversing Tim-3-mediated immunosuppression and restoring T-cell anti-tumor activity against AML. As a well-characterized benchmark, it enables reproducible head-to-head comparative studies against monoclonal antibodies and other small molecules, ensuring assay consistency for SAR analysis and Gal-9/Tim-3 axis research.

Molecular Formula C25H23N3O6
Molecular Weight 461.5 g/mol
Cat. No. B10861607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTim-3-IN-2
Molecular FormulaC25H23N3O6
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C25H23N3O6/c1-30-18-9-7-16(8-10-18)24-27-25(34-28-24)17-5-4-6-20(13-17)33-15-23(29)26-21-12-11-19(31-2)14-22(21)32-3/h4-14H,15H2,1-3H3,(H,26,29)
InChIKeyCHBOMMCWIAPXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tim-3-IN-2 (A-41) Submicromolar Small Molecule Tim-3 Inhibitor for AML Immuno-Oncology Research


Tim-3-IN-2 (also known as Compound A-41) is a small molecule inhibitor of T-cell immunoglobulin and mucin domain-3 (Tim-3), a negative immune checkpoint receptor. It demonstrates a submicromolar binding affinity with a KD of 0.61 μM [1]. The compound is chemically characterized as C25H23N3O6 (MW 461.47) and is intended exclusively for research use. Its primary mechanism involves blocking the interaction of Tim-3 with its key ligands—phosphatidylserine (PtdSer), carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), and galectin-9 (Gal-9)—thereby inhibiting the downstream immunosuppressive function of Tim-3 [1].

Why Substituting Tim-3-IN-2 with Other Tim-3 Inhibitors Can Lead to Irreproducible Results


The field of Tim-3 inhibition includes a wide array of modalities—monoclonal antibodies (e.g., Cobolimab, M6903) and small molecules (e.g., ML-T7, MG-T-19, C-5401331)—that exhibit profound differences in binding affinity, ligand-blocking profile, and functional potency [1]. Generic substitution is not scientifically sound due to the risk of significant assay variability. For instance, while Tim-3-IN-2 binds with a KD of 0.61 μM, the small molecule ML-T7 displays a ~12-fold weaker affinity (Kd ~7.0 μM), and monoclonal antibodies like Cobolimab bind with ~1000-fold higher affinity (IC50 0.4464 nM) [2]. These disparities in target engagement and pharmacology directly impact the reproducibility of in vitro and in vivo experiments, making precise compound selection crucial for consistent research outcomes.

Tim-3-IN-2 Quantitative Differentiation: Head-to-Head Binding Affinity and Functional Comparison Against Key Competitors


Tim-3-IN-2 vs. ML-T7: 12-Fold Superior Target Binding Affinity

Tim-3-IN-2 demonstrates significantly higher binding affinity for Tim-3 compared to the small molecule inhibitor ML-T7. The dissociation constant (KD) of Tim-3-IN-2 is 0.61 μM, whereas ML-T7 exhibits a Kd of 7.0 μM for human Tim-3 and 7.4 μM for mouse Tim-3 [1][2]. This represents an approximately 12-fold improvement in binding affinity.

Tim-3 Binding Affinity Small Molecule Inhibitor Immuno-Oncology

Tim-3-IN-2 vs. MG-T-19: A Differentiated Binding Profile in the Submicromolar Range

While both Tim-3-IN-2 and MG-T-19 are potent small molecule inhibitors, they exhibit distinct binding affinities. Tim-3-IN-2 binds to Tim-3 with a KD of 0.61 μM, whereas MG-T-19 shows a slightly higher affinity with a KD of 0.26 μM [1]. The difference in chemical structure and binding kinetics may confer unique downstream functional effects.

Tim-3 Binding Affinity Small Molecule Structure-Activity Relationship

Tim-3-IN-2 vs. ML-T7: Distinct Ligand-Blocking Profiles

Tim-3-IN-2 demonstrates a broader ligand-blocking profile compared to ML-T7. Tim-3-IN-2 effectively blocks the interaction of Tim-3 with all three key ligands: PtdSer, CEACAM1, and Gal-9 [1]. In contrast, ML-T7 is reported to primarily disrupt interactions with PtdSer and CEACAM1 [2].

Tim-3 Ligand Blockade PtdSer CEACAM1 Galectin-9

Tim-3-IN-2 Functional Rescue of T-Cell Activity in AML Coculture Model

Tim-3-IN-2 demonstrates functional activity by reversing Tim-3-mediated immunosuppression. In an in vitro coculture assay using peripheral blood mononuclear cells (PBMCs) and Kasumi-1 AML cells, treatment with Tim-3-IN-2 (5 μM) significantly potentiated the ability of PBMCs to inhibit the proliferation of Kasumi-1 cells [1]. This confirms the compound's capacity to translate target binding into a therapeutically relevant functional outcome.

Tim-3 Functional Rescue T-cell AML Immunosuppression

Optimal Application Scenarios for Tim-3-IN-2 in Academic and Preclinical Research


In Vitro Functional Studies of Tim-3-Mediated Immunosuppression in AML

Tim-3-IN-2 is ideally suited as a tool compound for in vitro assays designed to dissect the role of Tim-3 in acute myeloid leukemia (AML) immunosuppression. Researchers can use Tim-3-IN-2 at a concentration of 5 μM in PBMC/Kasumi-1 coculture models to confirm its ability to reverse the Tim-3-mediated blockade of proinflammatory cytokine production and restore T-cell anti-tumor activity, as established in the primary literature [1].

Comparative Pharmacology Studies of Small Molecule Tim-3 Inhibitors

Given its well-characterized submicromolar KD (0.61 μM) and defined ligand-blocking profile (PtdSer, CEACAM1, and Gal-9) [1], Tim-3-IN-2 serves as a benchmark small molecule for head-to-head comparative studies against other Tim-3 inhibitors (e.g., ML-T7, MG-T-19) or monoclonal antibodies (e.g., Cobolimab, M6903). Such studies are essential for structure-activity relationship (SAR) analysis and understanding the pharmacology of different Tim-3 targeting modalities [2].

Investigation of Galectin-9-Dependent Tim-3 Signaling

Tim-3-IN-2's unique ability to block Galectin-9 (Gal-9) interaction with Tim-3, a property not shared by all small molecule inhibitors (e.g., ML-T7) [1][3], makes it a valuable reagent for research specifically focused on the Gal-9/Tim-3 signaling axis. This is particularly relevant in contexts where Gal-9 is a dominant ligand, such as in certain solid tumor microenvironments or viral infections.

Preclinical Validation of Tim-3 as a Target in Other Hematological Malignancies

Building on the foundational work in AML [1], Tim-3-IN-2 can be deployed as a chemical probe to validate the therapeutic potential of Tim-3 inhibition in other hematological malignancies where Tim-3 expression is implicated. Its activity in reversing T-cell exhaustion makes it suitable for in vitro screening across various cancer cell lines to identify new indications for Tim-3-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tim-3-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.